(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide
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Overview
Description
The compound (2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an aminoacetyl group, a carbamoylhydrazinylidene group, and a phenylpropanamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the aminoacetyl group, followed by the introduction of the carbamoylhydrazinylidene group through a series of reactions involving hydrazine derivatives and carbonyl compounds. The final step involves coupling these intermediates with the phenylpropanamide backbone under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide include:
- N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide
- 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N6O3 |
---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C14H20N6O3/c15-9-12(21)20(7-6-18-19-14(17)23)11(13(16)22)8-10-4-2-1-3-5-10/h1-6,11H,7-9,15H2,(H2,16,22)(H3,17,19,23)/t11-/m0/s1 |
InChI Key |
FDRQHAMOTYYDTP-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N(CC=NNC(=O)N)C(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N(CC=NNC(=O)N)C(=O)CN |
Origin of Product |
United States |
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